Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique thiophene ring structure, which imparts distinct chemical properties and reactivity. It is commonly used as a building block in the synthesis of more complex molecules and has found applications in medicinal chemistry, particularly as a precursor for bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to protein-tyrosine phosphatase 1B inhibitors, it modulates the activity of this enzyme by binding to its active site, thereby inhibiting its function. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
- Methyl 3-chloro-4-methylthiophene-2-carboxylate
- Methyl 3-dimethylamino-4-methylthiophene-2-carboxylate
- Thieno[3,2-d]pyrimidine derivatives
Comparison: Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate is unique due to its amino group, which provides additional reactivity and allows for the formation of a wide range of derivatives. In contrast, similar compounds with different substituents (e.g., chloro or dimethylamino groups) may exhibit different reactivity and applications. The presence of the amino group also enhances its potential as a precursor for bioactive molecules, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-4-3-12(10)6(5(4)8)7(9)11-2/h6H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVYGOMIXXOFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(S(=O)C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133845 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125088-75-7 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125088-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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